(3S)-3-Hydroxy-2-octanone

Chiral Synthesis Biocatalysis Enantioselectivity

(3S)-3-Hydroxy-2-octanone (CAS 86838-20-2) is a chiral α-hydroxy ketone (acyloin) with a single stereocenter, belonging to the class of fatty alcohols and known for its role as a semiochemical. It functions as a key component in the aggregation-sex pheromones of multiple cerambycid beetle species, including economically significant pests like Xylotrechus chinensis and Anaglyptus subfasciatus, and is also a flavor compound with a characteristic mushroom-like, earthy odor.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 86838-20-2
Cat. No. B12702406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Hydroxy-2-octanone
CAS86838-20-2
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)C)O
InChIInChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3/t8-/m0/s1
InChIKeyQWEHQNZGVUHHME-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3S)-3-Hydroxy-2-octanone (CAS 86838-20-2) Matters for Scientific Procurement


(3S)-3-Hydroxy-2-octanone (CAS 86838-20-2) is a chiral α-hydroxy ketone (acyloin) with a single stereocenter, belonging to the class of fatty alcohols and known for its role as a semiochemical [1]. It functions as a key component in the aggregation-sex pheromones of multiple cerambycid beetle species, including economically significant pests like Xylotrechus chinensis and Anaglyptus subfasciatus, and is also a flavor compound with a characteristic mushroom-like, earthy odor [2]. Its procurement requires precise stereochemical specification, as its biological activity, sensory properties, and analytical behavior are fundamentally enantiomer-dependent.

The Procurement Risk of Substituting Racemic or (R)-3-Hydroxy-2-octanone for the (3S)-Enantiomer


Generic substitution with racemic 3-hydroxy-2-octanone or the (3R)-enantiomer is not scientifically valid for applications relying on its semiochemical or flavor functions. The two enantiomers of 3-hydroxy-2-octanone exhibit distinct odor profiles, with the (3S)-form possessing a mushroom-like, earthy note, while the (3R)-form has a mushroom-like, fresh grass character [1]. More critically, only the (3S)-enantiomer is the natural pheromone component for specific species like Xylotrechus chinensis, where the incorrect enantiomer can inhibit or fail to elicit a behavioral response [2]. Furthermore, the compound is prone to thermal isomerization during analysis, converting to the regioisomer 2-hydroxy-3-octanone, which can lead to misidentification if enantiomeric purity is not strictly controlled and verified [3].

Quantitative Differentiation of (3S)-3-Hydroxy-2-octanone: A Head-to-Head Evidence Guide


Enantiomeric Purity in Chemoenzymatic Synthesis: (S)- vs (R)-3-Hydroxy-2-octanone

A chemoenzymatic approach using Candida antarctica lipase B (CAL B) achieves a 99% enantiomeric excess (ee) for both the (S)- and (R)-enantiomers, compared to the Sharpless asymmetric dihydroxylation method which yields the (S)-enantiomer at only 77.3% ee and the (R)-enantiomer at 87.8% ee [1]. The enzymatic resolution also offers a much higher enantiomeric ratio (E = 167–618) versus the dihydroxylation method, providing a more reliable source of optically pure material for sensitive applications .

Chiral Synthesis Biocatalysis Enantioselectivity

Odor Character and Potency: (3S)- vs (3R)-3-Hydroxy-2-octanone by Chiral GC-Olfactometry

Chiral gas chromatography–olfactometry (GC-O) reveals distinct odor profiles for the two enantiomers: (3S)-3-hydroxy-2-octanone is described as mushroom-like and earthy, while the (3R)-enantiomer exhibits a mushroom-like, fresh grass odor [1]. This qualitative sensory differentiation is a critical factor for flavor and fragrance formulators, where the target note is precisely linked to a specific enantiomer.

Flavor Chemistry Chiral GC-O Sensory Analysis

Species-Specific Semiochemical Activity: (3S)- vs (R)-3-Hydroxy-2-octanone for Xylotrechus spp.

(3S)-3-Hydroxy-2-octanone is the natural male sex pheromone component identified in Xylotrechus chinensis, whereas the (R)-enantiomer is the naturally produced semiochemical for Anaglyptus subfasciatus [1][2]. In the latter species, it is part of a 1:7 molar mixture with 3-hydroxy-2-hexanone. This species-specific enantiomeric requirement means that the use of the wrong enantiomer will fail to produce the intended biological response, from electroantennogram detection to field attraction.

Chemical Ecology Pheromone Biology Insect Behavior

Thermal Isomerization and Analytical Integrity: 3-Hydroxy-2-octanone vs 2-Hydroxy-3-octanone

3-Hydroxy-2-octanone is known to undergo thermal isomerization during gas chromatography, converting to its regioisomer 2-hydroxy-3-octanone [1]. This isomerization can confound analytical results, leading to inaccurate purity assessments or misidentification of biological samples. In contrast, 2-hydroxy-3-octanone, a related but distinct semiochemical, is thermally stable under the same conditions, highlighting the need for careful method validation and procurement of standards with certified enantiomeric and isomeric purity [2].

Analytical Chemistry GC-MS Isomer Stability

Procurement-Guided Applications for (3S)-3-Hydroxy-2-octanone (CAS 86838-20-2)


Pest Monitoring of Xylotrechus chinensis in Mulberry and Fruit Orchards

For monitoring the economically damaging longhorn beetle Xylotrechus chinensis, only the (3S)-enantiomer of 3-hydroxy-2-octanone is the natural male-produced sex pheromone component [1]. Lures formulated with the chemoenzymatically synthesized (99% ee) (3S)-enantiomer ensure maximum species-specific attraction and are essential for accurate population surveillance, avoiding cross-attraction of non-target species that respond to the (R)-enantiomer or other chain-length analogs [2].

Chiral Analytical Reference Standard for GC-O and Enantioselective GC-MS

The compound is a necessary analytical standard for chiral gas chromatography-olfactometry (GC-O) and enantioselective GC-MS, particularly for food and flavor analysis where the earthy, mushroom note is desired [1]. An authentic (3S)-enantiomer standard with >99% ee and certified absence of the 2-hydroxy-3-octanone regioisomer is required to validate methods, as thermal isomerization during analysis can otherwise compromise results [2].

Chemical Ecology Research on Cerambycid Pheromone Biosynthesis and Reception

Investigations into the biosynthetic pathways of cerambycid pheromones or the enantioselectivity of odorant receptors require a pure (3S)-enantiomer source. Studies have shown that the enantiomeric composition of the pheromone blend (e.g., the 7:1 ratio of 3-hydroxy-2-hexanone to 3-hydroxy-2-octanone in A. subfasciatus [1]) is critical for behavioral activity, and using the wrong enantiomer can abolish electroantennogram responses, invalidating experimental conclusions [2].

Flavor Formulation Targeting Earthy and Mushroom Sensory Notes

In the flavor and fragrance industry, the procurement of (3S)-3-hydroxy-2-octanone is specified when the target sensory profile is the earthy, mushroom-like note distinct from the fresh grass character of the (R)-isomer [1]. Chiral GC-O studies directly confirm this differentiation, making stereochemical purity a non-negotiable quality parameter for reproducible flavor creation [1].

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